![molecular formula C7H10O3 B071515 Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-, (1R,2S)-(9CI) CAS No. 166762-22-7](/img/structure/B71515.png)
Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-, (1R,2S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-, (1R,2S)-(9CI)” is a chemical compound with the molecular formula C7H10O3 . It is a derivative of cyclopropanecarboxaldehyde, which has the molecular formula C4H6O .
Synthesis Analysis
The synthesis of cyclopropanecarboxaldehyde involves several steps. One method involves the reaction of [Ni (cod) (2)] (cod = 1,5-cyclooctadiene) and PBu (3) to form eta (2)-enonenickel complexes . Another method involves the preparation of a cyclopropylidene tetralone, which undergoes an enantioselective palladium-catalyzed [3+2] TMM cycloaddition to provide a chiral spiro-fused cyclopentene .Molecular Structure Analysis
The molecular structure of cyclopropanecarboxaldehyde can be represented by the InChI string: InChI=1S/C4H6O/c5-3-4-1-2-4/h3-4H,1-2H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving cyclopropanecarboxaldehyde are complex and varied. For instance, it can be used in the synthesis of eta (2)-enonenickel complexes . It can also undergo an enantioselective palladium-catalyzed [3+2] TMM cycloaddition to form a chiral spiro-fused cyclopentene .Physical And Chemical Properties Analysis
Cyclopropanecarboxaldehyde is a liquid at room temperature . It has a refractive index of n20/D 1.4298 (lit.) . Its boiling point is 98-101 °C (lit.) , and its density is 0.938 g/mL at 25 °C (lit.) . The compound has a molecular weight of 70.09 .Safety And Hazards
Cyclopropanecarboxaldehyde is classified as a flammable liquid (Flam. Liq. 2) and skin corrosive (Skin Corr. 1B) . It has a flash point of 7 °C (closed cup) . The safety precautions include avoiding ignition sources, wearing protective equipment, and handling the compound in a well-ventilated area .
properties
IUPAC Name |
[(1S,2R)-2-formylcyclopropyl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5(9)10-4-7-2-6(7)3-8/h3,6-7H,2,4H2,1H3/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETVGNKAFWGXPK-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CC1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1C[C@H]1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1S,2R)-2-formylcyclopropyl]methyl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

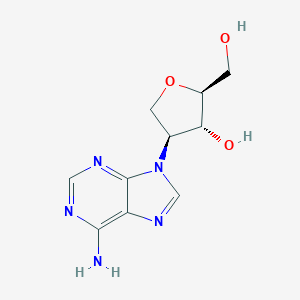
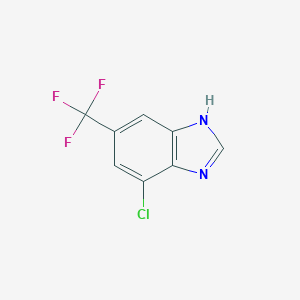
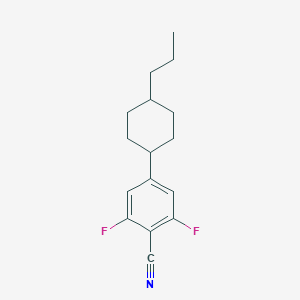
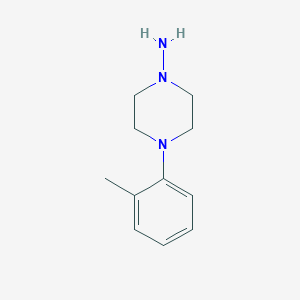
![2-Isopropylbenzo[d]thiazol-7-ol](/img/structure/B71443.png)
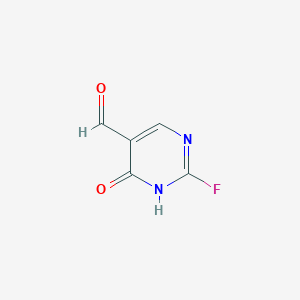
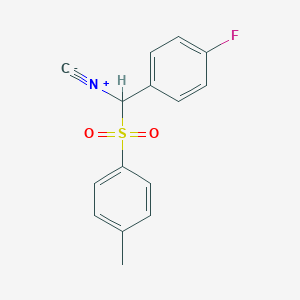
![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid](/img/structure/B71453.png)
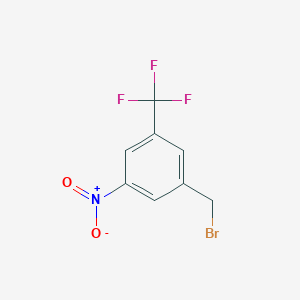
![2-methoxy-5-methyl-1H-benzo[d]imidazole](/img/structure/B71461.png)
![1-[(1'S,2S,4'R)-7',7'-Dimethyl-4-oxospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-1'-yl]-N,N-di(propan-2-yl)methanesulfonamide](/img/structure/B71467.png)
![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)

